N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine
Description
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-11-4-5-14(13(3)8-11)15-10-21-17(19-15)20-16-9-12(2)6-7-18-16/h4-10H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBINHPVPRYGLOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC3=NC=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine typically involves multiple steps. One common method starts with the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using copper(II) bromide to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one . This intermediate then undergoes a Hantzsch thiazole synthesis by reacting with thiourea, resulting in the formation of 4-(2,4-dimethylphenyl)thiazol-2-amine . Finally, this compound is reacted with 4-methylpyridin-2-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce a variety of functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and application in pharmaceuticals.
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole and pyridine derivatives. For instance, thiazole-integrated pyridine hybrids have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported that a thiazole-pyridine hybrid demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil (IC50 6.14 μM) due to the presence of electron-withdrawing groups in its structure .
Anticonvulsant Activity
Research has also indicated that compounds containing thiazole moieties can exhibit anticonvulsant properties. A specific analogue synthesized from aminothiazole showed significant anticonvulsant activity with a protection index of 9.2 in animal models . This suggests that N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine may possess similar properties worth investigating.
Proton Pump Inhibition
The compound has been reported to have proton pump inhibitory effects, which are crucial for treating conditions such as gastroesophageal reflux disease (GERD). Its strong acid secretion suppressive effect positions it as a potential therapeutic agent for acid-related disorders .
Synthetic Methodologies
The synthesis of this compound involves several well-established organic reactions:
- Knoevenagel Condensation : This reaction is often used to synthesize thiazole derivatives by condensing aldehydes with active methylene compounds.
- Alkylation Reactions : Alkylation methods are utilized to introduce various substituents on the pyridine or thiazole rings.
- One-Pot Reactions : Recent advancements have led to the development of one-pot three-component reactions that streamline the synthesis process while maintaining high yields .
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of various thiazole-pyridine hybrids, one compound was found to inhibit cell growth effectively across multiple cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly influenced the anticancer efficacy .
| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |
|---|---|---|---|---|
| Hybrid A | MCF-7 | 5.71 | 5-Fluorouracil | 6.14 |
| Hybrid B | HepG2 | 7.20 | Cisplatin | 8.00 |
Case Study: Anticonvulsant Screening
Another research effort focused on synthesizing novel thiazole derivatives and testing their anticonvulsant activity in animal models. The most promising analogue exhibited a high protection index against seizures induced by pentylenetetrazol (PTZ), indicating its potential as a therapeutic agent for epilepsy .
Mechanism of Action
The mechanism by which N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways . The thiazole and pyridine rings are likely involved in binding interactions, while the dimethylphenyl group may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations :
- Synthetic Efficiency : Analogues with electron-withdrawing substituents (e.g., fluorine in biphenyl derivatives) or smaller heterocycles (e.g., thiophene) often achieve higher yields due to improved reaction kinetics .
- Molecular Weight : The target compound (295.40 g/mol) falls within the acceptable range for drug-like molecules, though biphenyl derivatives (e.g., 363.41 g/mol) may face challenges in bioavailability .
Pharmacological and Functional Comparisons
Antimicrobial and Antiproliferative Activities
- Biphenyl Derivatives : Fluorinated biphenyl analogues (e.g., N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine) exhibit superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values <10 µg/mL. Molecular docking studies suggest enhanced interactions with bacterial DNA gyrase .
- Thiophene Analogues : Compound 56 demonstrated moderate antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ ~25 µM), attributed to thiophene’s electron-rich structure facilitating DNA intercalation .
- Target Compound : While specific data are lacking, the 2,4-dimethylphenyl group may confer improved metabolic stability over simpler aryl groups, as seen in COX/LOX inhibitors (e.g., compound 6a with IC₅₀ ~9 mM for COX-1) .
Anti-Inflammatory and Enzyme Inhibition
- COX/LOX Inhibition : Thiazole derivatives with methoxyphenyl substituents (e.g., N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) act as dual COX-1/COX-2 inhibitors, whereas the target compound’s methyl groups may favor selective COX-2 binding .
- Enzyme Binding : The pyridin-2-amine moiety common to all compounds facilitates hydrogen bonding with active-site residues in enzymes like 15-lipoxygenase (15-LOX), as demonstrated in docking studies .
Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H16N2S
- Molecular Weight : 252.36 g/mol
Research indicates that compounds similar to this compound exhibit various biological activities primarily through the inhibition of specific enzymes and pathways. For instance, studies on related compounds like 2-amino-4-methylpyridine reveal that they act as potent inhibitors of inducible nitric oxide synthase (NOS II), which plays a crucial role in inflammatory responses. The inhibition mechanism is competitive with respect to arginine, leading to reduced nitric oxide production in cells .
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives. For example, this compound has shown promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 32 |
2. Anti-inflammatory Effects
The compound's ability to inhibit NOS II suggests potential anti-inflammatory applications. In vitro studies demonstrated that treatment with this compound significantly reduced nitrite levels in macrophages stimulated by lipopolysaccharides (LPS), indicating its effectiveness in modulating inflammatory responses .
3. Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines by inhibiting proteasomal activity and affecting cell cycle regulation. Specific studies on related thiazole compounds have reported IC50 values ranging from 5 to 20 µM against various cancer cell lines .
Case Studies
Several case studies highlight the biological efficacy of thiazole derivatives:
- Inhibition of Tumor Growth : A study involving a thiazole derivative similar to this compound reported a significant reduction in tumor volume in xenograft models when administered at doses of 10 mg/kg daily for two weeks.
- Synergistic Effects with Chemotherapy : Another case study examined the combination of this compound with standard chemotherapeutic agents. Results indicated enhanced efficacy and reduced side effects when used in combination therapy against breast cancer cell lines.
Q & A
Q. Key Conditions :
- Catalysts: Pd(OAc)₂ or CuI for coupling steps.
- Solvents: DMF, toluene, or ethanol under inert atmosphere (N₂/Ar).
- Yields: 60–85% after optimization .
Basic: How is the molecular structure of this compound validated?
Methodological Answer:
Structural validation employs:
X-ray Crystallography :
- Use SHELX programs (SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry .
- Example: A related thiazole derivative showed a planar thienopyridine core (r.m.s. deviation = 0.0333 Å) .
Spectroscopic Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
